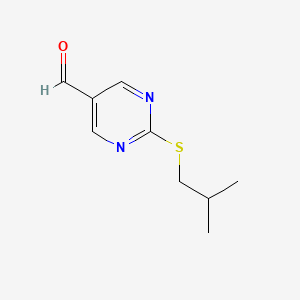
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Condensed Azines
- Researchers have utilized 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde, a related compound, in the synthesis of condensed azines. This involves reactions with enamines, leading to the formation of pyrimido[4,5,6-de][1,6]naphthyridine derivatives, indicating potential for similar applications in 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Enantioselective Addition in Asymmetric Autocatalysis
- Pyrimidyl alkanols, similar to this compound, have shown significant roles in asymmetric autocatalysis. These compounds can amplify enantiomeric excess in reactions, suggesting applications in understanding the origins of homochirality in organic compounds (Soai, Kawasaki, & Matsumoto, 2019).
Antimicrobial Agent Synthesis
- Similar pyrimidine derivatives, including 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine, have been synthesized and transformed into pyrimido[4,5-d]pyrimidine derivatives with potential antimicrobial applications. This indicates the possibility of this compound being utilized in the development of new antimicrobial agents (Abu-Melha, 2014).
Applications in Electrical Conductivity and Luminescence
- Research has shown that sulfur-pyrimidine ligands, similar to this compound, can be used in coordination polymers with copper(I)-halides to exhibit significant electrical conductivity and luminescence. This suggests potential applications in the field of materials science and photovoltaics (Gallego, Castillo, Gómez‐García, Zamora, & Delgado, 2012).
Chiral Discrimination in Asymmetric Autocatalysis
- Chiral pyrimidyl alkanols, similar to this compound, have been used in the chiral discrimination of organic compounds through asymmetric autocatalysis, implying its potential use in understanding chiral discrimination and synthesis (Soai & Sato, 2002).
Safety and Hazards
特性
IUPAC Name |
2-(2-methylpropylsulfanyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7(2)6-13-9-10-3-8(5-12)4-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKKVDAOKZVIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)
